azanium;prop-2-enoate
Description
Azanium;prop-2-enoate (CAS 9079-94-1) is an ammonium salt of prop-2-enoic acid (acrylic acid) and a key component in copolymers like Eudragit® RS100 and RL100. It is synthesized via polymerization of ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride . This compound is widely utilized in pharmaceutical formulations for controlled drug delivery due to its pH-dependent solubility and ability to sustain drug release over extended periods (48–120 hours) . Its structure comprises a cationic azanium group linked to an acrylate backbone, enabling ionic interactions and water solubility in acidic environments .
Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYZIPODULRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-03-6, 28214-57-5 | |
| Details | Compound: Poly(ammonium acrylate) | |
| Record name | Ammonium polyacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Details | Compound: Poly(ammonium acrylate) | |
| Record name | Poly(ammonium acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1051220 | |
| Record name | Ammonium acrylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
89.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Ammonium polyacrylate | |
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CAS No. |
10604-69-0, 28214-57-5, 9003-03-6 | |
| Record name | Ammonium acrylate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, ammonium salt (1:1), homopolymer | |
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| Record name | 2-Propenoic acid, ammonium salt (1:1), homopolymer | |
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| Record name | 2-Propenoic acid, homopolymer, ammonium salt | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium acrylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, homopolymer, ammonium salt | |
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| Record name | 2-Propenoic acid, ammonium salt (1:1), homopolymer | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;prop-2-enoate can be synthesized through the neutralization of acrylic acid with ammonia. The reaction typically occurs in an aqueous solution, where acrylic acid (C₃H₄O₂) reacts with ammonia (NH₃) to form this compound (C₃H₇NO₂). The reaction is exothermic and requires careful control of temperature and pH to ensure complete conversion and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using continuous processes. The production involves the controlled addition of ammonia to acrylic acid in a reactor, followed by purification steps such as filtration and crystallization to obtain the final product. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Azanium;prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylate, which is used in superabsorbent materials.
Neutralization: It can react with acids to form acrylic acid and ammonium salts.
Hydrolysis: Under certain conditions, it can hydrolyze to form acrylic acid and ammonia.
Common Reagents and Conditions
Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Neutralization: Strong acids like hydrochloric acid or sulfuric acid are used.
Hydrolysis: Typically occurs in the presence of water and heat.
Major Products Formed
Polymerization: Polyacrylate
Neutralization: Acrylic acid and ammonium salts
Hydrolysis: Acrylic acid and ammonia
Scientific Research Applications
Azanium;prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of superabsorbent polymers used in personal care products, such as diapers and sanitary napkins.
Mechanism of Action
The mechanism of action of azanium;prop-2-enoate primarily involves its ability to polymerize and form hydrogels. The compound’s molecular structure allows it to interact with water molecules, leading to the formation of a three-dimensional network that can absorb and retain large amounts of water. This property is particularly useful in applications such as drug delivery, where the hydrogel can encapsulate and release therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azanium;prop-2-enoate belongs to the class of acrylate-azanium copolymers. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings :
Functional Groups: this compound and polyquaternium-33 share cationic (azanium) and acrylate moieties, but the latter incorporates acrylamide, enhancing water solubility and viscosity .
Drug Delivery: this compound outperforms non-ionic acrylate polymers (e.g., Eudragit® NE) in sustained release due to its pH-responsive ionic interactions .
Safety: Unlike polyquaternium-33, this compound lacks comprehensive regulatory listings, necessitating cautious handling .
Synthetic Flexibility : Derivatives like dimethyl-bis(prop-2-enyl)azanium demonstrate modular chemistry for customizing charge density and hydrophilicity .
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